molecular formula C11H11ClN4OS2 B2684695 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 328281-60-3

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2684695
CAS No.: 328281-60-3
M. Wt: 314.81
InChI Key: RCSGZXWBTFQZGP-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is often associated with various biological activities.

Biochemical Analysis

Biochemical Properties

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been found to interact with the urease enzyme . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound’s interaction with urease leads to the inhibition of the enzyme, thereby disrupting the conversion of urea to ammonia and carbon dioxide .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of the urease enzyme . By inhibiting urease, the compound disrupts the normal metabolic processes of cells that rely on this enzyme. This includes the bacterium Helicobacter pylori, which relies on urease for survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the urease enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide .

Temporal Effects in Laboratory Settings

The compound has shown high activity against the urease enzyme, suggesting potential long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to the metabolism of urea. The compound inhibits the urease enzyme, disrupting the conversion of urea to ammonia and carbon dioxide .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the urease enzyme. As urease is a cytoplasmic enzyme, the compound may also be localized within the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.

    Acylation Reaction: The thiadiazole derivative is then acylated using 2-chloroacetyl chloride to form an intermediate compound.

    Final Coupling: The intermediate is coupled with 5-chloro-2-methylaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has shown promise as an enzyme inhibitor, particularly against urease, an enzyme involved in the hydrolysis of urea. This inhibition is crucial for treating infections caused by urease-producing bacteria such as Helicobacter pylori .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals, given its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide
  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is unique due to the presence of the 5-chloro-2-methylphenyl group, which can enhance its biological activity and specificity. This structural variation can lead to differences in binding affinity and selectivity towards various biological targets.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGZXWBTFQZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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